molecular formula C13H20N2 B1344328 (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine CAS No. 200267-75-0

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine

Cat. No.: B1344328
CAS No.: 200267-75-0
M. Wt: 204.31 g/mol
InChI Key: YDLCAQYNXGDYTM-ZDUSSCGKSA-N
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Description

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is a chiral amine compound characterized by the presence of a phenyl group, a pyrrolidine ring, and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-Phenyl-1-ethanol and pyrrolidine.

    Formation of Intermediate: The (S)-2-Phenyl-1-ethanol is first converted to (S)-2-Phenyl-1-chloroethane using thionyl chloride under reflux conditions.

    Nucleophilic Substitution: The (S)-2-Phenyl-1-chloroethane is then reacted with pyrrolidine in the presence of a base such as sodium hydride to form (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethane.

    Amine Formation: Finally, the (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethane is subjected to reductive amination using ammonia and a reducing agent like sodium cyanoborohydride to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Catalytic Hydrogenation: Employing catalytic hydrogenation for the reductive amination step to ensure high selectivity and purity.

    Purification: Implementing advanced purification techniques such as chromatography and crystallization to obtain the final product with high enantiomeric purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation Products: Imines, oximes.

    Reduction Products: Secondary or tertiary amines.

    Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the interaction of chiral amines with biological receptors.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets neurotransmitter receptors in the central nervous system.

    Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, influencing signal transduction pathways related to mood and cognition.

Comparison with Similar Compounds

    ®-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine: The enantiomer of the compound with different pharmacological properties.

    N-Methyl-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine: A methylated derivative with altered biological activity.

    2-Phenyl-1-pyrrolidin-1-ylmethyl-propan-1-amine: A structural analog with a different alkyl chain length.

Uniqueness: (S)-2-Phenyl-1-pyrrolidin-1-ylmethyl-ethylamine is unique due to its specific chiral configuration, which imparts distinct pharmacological properties and enantioselectivity in biological interactions.

This comprehensive overview provides detailed insights into the compound this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

(2S)-1-phenyl-3-pyrrolidin-1-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c14-13(11-15-8-4-5-9-15)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLCAQYNXGDYTM-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C[C@H](CC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627586
Record name (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200267-75-0
Record name (2S)-1-Phenyl-3-(pyrrolidin-1-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-α-(Phenylmethyl)-1-pyrrolidinethanamine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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